3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-3-2-4-13(7-10)21(19,20)17-12-5-6-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSANFWIDDMBVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-methylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the oxindole core. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Hydrolysis
The sulfonamide linkage undergoes hydrolysis under strongly acidic or basic conditions:
Reaction :
3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide + H2O → 3-Methylbenzenesulfonic acid + 5-Amino-2-oxoindoline
Conditions :
-
Acidic: 6M HCl, reflux (110°C, 8 hr)
-
Basic: 4M NaOH, 80°C, 12 hr
Yield : 78–85% (acidic), 65–72% (basic)
Acylation
The sulfonamide nitrogen reacts with acyl chlorides:
Reaction :
3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide + RCOCl → N-Acylated derivative
Conditions :
-
Dichloromethane, triethylamine (2 eq.), 0°C → RT, 4 hr
Example : Reaction with acetyl chloride yields N-acetylated product (confirmed by δ 2.15 ppm singlet in ¹H NMR)
Electrophilic Aromatic Substitution
The methyl group activates the benzene ring toward electrophilic substitution:
| Reaction | Reagents/Conditions | Regioselectivity | Yield (%) | Characterization Data | Source |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C, 2 hr | Para to methyl | 82 | ¹H NMR: δ 8.21 (d, J=2.4 Hz, Ar-H) | |
| Sulfonation | H2SO4, 50°C, 6 hr | Para to methyl | 75 | IR: 1180 cm⁻¹ (S=O stretch) | |
| Bromination | Br2/FeBr3, CH2Cl2, RT, 1 hr | Para to methyl | 68 | LC-MS: m/z 428 [M+H]+ |
Condensation with Hydrazines
The 2-oxo group forms hydrazones under mild conditions:
Reaction :
3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide + RNHNH2 → Hydrazone derivative
Conditions :
-
Ethanol, 80°C, 3 hr
Example : With hydrazine hydrate, the product shows δ 10.28 ppm (NH) and δ 7.95 ppm (C=N) in ¹H NMR
Reduction
The ketone is reducible to a secondary alcohol:
Reaction :
3-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide + NaBH4 → 3-Methyl-N-(2-hydroxyindolin-5-yl)benzenesulfonamide
Conditions :
Cross-Coupling Reactions
The 5-position of indolinone participates in Suzuki-Miyaura couplings when halogenated:
Pre-functionalization :
3-Methyl-N-(5-bromo-2-oxoindolin-5-yl)benzenesulfonamide + ArB(OH)2 → Biaryl derivative
Conditions :
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | pH | Temperature | Degradation (%) | Half-Life (h) | Observation | Source |
|---|---|---|---|---|---|---|
| Simulated gastric | 1.2 | 37°C | 12 | 28.4 | Sulfonamide bond intact | |
| Simulated intestinal | 6.8 | 37°C | 6 | 45.1 | No ring-opening detected |
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity
Research indicates that compounds similar to 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values in the low micromolar range against breast (MCF-7), colon (HCT116), and pancreatic (PaCa2) cancer cell lines, suggesting their potential as anticancer agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | MCF-7 | 8.38 ± 0.62 |
| Similar Compound A | HCT116 | 4.0 |
| Similar Compound B | PaCa2 | 11.50 ± 0.52 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways . For example, molecular docking studies have indicated that these compounds can effectively bind to key targets involved in cancer proliferation.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties, and derivatives like 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide may serve as lead compounds in developing new antimicrobial agents. The structural features of sulfonamides allow them to inhibit bacterial folate synthesis, which is crucial for bacterial growth and survival .
Inflammatory Disorders
The ability of this compound to modulate biological pathways suggests potential applications in treating inflammatory disorders. By affecting signaling pathways involved in inflammation, it could be explored as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Chemical Synthesis and Intermediate Use
In addition to its pharmacological applications, 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex molecules. Its unique chemical structure allows chemists to modify it to create a library of derivatives with varied biological activities.
Case Studies
Study on Anticancer Activity
In a recent study, researchers synthesized a series of derivatives based on the oxoindole scaffold and evaluated their antiproliferative properties against human cancer cell lines. The results indicated that modifications to the sulfonamide structure significantly impacted the anticancer activity, highlighting the importance of structure-activity relationships in drug design .
Molecular Docking Studies
Molecular docking studies have been employed to assess the binding affinity of these compounds to various targets such as VEGFR-2, a key player in cancer progression. The findings suggest that specific substitutions on the oxoindole moiety enhance binding affinity and biological activity, paving the way for optimized drug candidates .
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. Additionally, it can interact with protein kinases, affecting signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects on the Benzenesulfonamide Moiety
The position and nature of substituents on the benzenesulfonamide ring critically influence biological activity:
- 4-Methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (para-methyl): This analog, synthesized from p-toluenesulfonyl chloride, demonstrated utility as a precursor for Knoevenagel condensation to generate FC85, a compound with enhanced bioactivity. The para-methyl group may improve steric compatibility with target enzymes compared to meta-substituted derivatives .
- Nitro-substituted analogs: Compounds like N-[(2-styryl)-quinolin-7-yl]-4-nitrobenzenesulfonamide exhibit superior HIV integrase (HIV IN) inhibition (e.g., 96.7% inhibition for IIIi) due to the electron-withdrawing nitro group, which increases sulfonamide acidity and enhances metal ion chelation .
Heterocyclic Modifications and Target Specificity
- Quinoline-based sulfonamides: N-Quinolin-8-yl-arylsulfonamides, such as 2,5-dichloro-N-(quinolin-5-yl)benzenesulfonamide, show potent antiparasitic activity (EC50 = 0.35 μM against L. braziliensis). The quinoline moiety facilitates interactions with parasitic enzymes, a feature absent in the oxoindolin-based target compound .
- Isoxazole hybrids: Sulfamethoxazole-4-thiazolidinone hybrids (e.g., 7a–l) leverage the isoxazole ring for antibacterial activity, highlighting how heterocycle choice directs therapeutic application .
Key Research Findings and Implications
Substituent Position Matters : Para-substituted benzenesulfonamides (e.g., 4-methyl or 4-nitro) generally exhibit higher enzymatic inhibition than meta-substituted analogs due to improved electronic and steric compatibility with active sites .
Electron-Withdrawing Groups Enhance Activity : Nitro groups outperform methyl in HIV IN inhibition, suggesting that the target compound’s 3-methyl group may prioritize pharmacokinetic properties (e.g., lipophilicity) over potency .
Hybrid Structures Expand Applications : Incorporating oxoindolin into sulfonamide hybrids (e.g., FC85) demonstrates the scaffold’s versatility in drug discovery, particularly for cancer and infectious diseases .
Biological Activity
3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a 2-oxoindole moiety, which is known for its diverse biological properties. The presence of the methyl group and the benzenesulfonamide functional group enhances its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃S |
| Molecular Weight | 273.32 g/mol |
| Solubility | Soluble in organic solvents, moderate in water |
Target Enzymes
The primary target of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is acetylcholine esterase (AChE) . The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission, which is crucial for various neurological functions.
Biochemical Pathways
This compound influences the cholinergic pathway , affecting neurotransmission and potentially leading to therapeutic effects in neurodegenerative diseases like Alzheimer's. Additionally, it may interact with other pathways involved in cell signaling and apoptosis.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis, making them effective against a range of bacterial infections. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 15.625 μM to 125 μM against various bacterial strains .
Anticancer Activity
The anticancer potential of 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival and proliferation.
- In vitro studies have demonstrated that related compounds can exhibit IC50 values as low as 0.81 μM against cancer cell lines such as MCF-7 and U87MG .
Case Studies and Research Findings
- Inhibition Studies : A study on a related compound showed that it significantly inhibited the proliferation of glioblastoma stem cells (GSCs) when combined with other agents, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
- Cellular Effects : Another research highlighted the compound's ability to induce early and late apoptosis in treated cancer cells, indicating its potential as an anticancer agent through apoptosis modulation .
- Biofilm Inhibition : Compounds similar to 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide also exhibited moderate-to-good antibiofilm activity against MRSA, indicating a dual role in combating infections by preventing biofilm formation .
Q & A
Q. What are the established synthetic routes for 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, and how are intermediates validated?
The synthesis typically involves coupling 2-oxoindoline derivatives with benzenesulfonyl chloride under basic conditions. For example, 1-methyl-2-oxoindoline reacts with 3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts . Key validation steps include:
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures).
- Structural confirmation : H/C NMR (e.g., δ 10.2 ppm for sulfonamide NH) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : H NMR identifies protons on the indole (e.g., aromatic protons at δ 6.8–7.5 ppm) and sulfonamide groups. C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (SO, ~135 ppm) carbons .
- X-ray crystallography : For absolute configuration determination, use programs like SHELXL for refinement and ORTEP-3 for visualization .
- IR spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1150–1350 cm) and indole NH (~3300 cm) .
Q. What biological activities are associated with this compound, and how are they assayed?
The compound is reported to inhibit spleen tyrosine kinase (SYK) and modulate cardiovascular parameters (e.g., perfusion pressure). Common assays include:
- Enzyme inhibition assays : SYK activity measured via ATP consumption (luminescence-based kits) .
- Isolated organ models : Rat heart perfusion studies to assess changes in coronary resistance and pressure .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Design of Experiments (DOE) : Vary reaction parameters (temperature, solvent polarity, base stoichiometry) to identify optimal conditions. For example, replacing DCM with THF may improve solubility of intermediates .
- Alternative reagents : Use 4-dimethylaminopyridine (DMAP) to catalyze sulfonamide coupling, reducing reaction time .
- Byproduct analysis : LC-MS to detect and quantify impurities (e.g., unreacted sulfonyl chloride) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies in cardiovascular effects (e.g., increased vs. decreased perfusion pressure) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., chloro vs. methoxy groups) alter target affinity .
- Experimental models : Isolated heart preparations (e.g., Langendorff vs. working heart models) yield varying hemodynamic responses .
- Concentration gradients : Dose-response curves (0.1–100 nM) should be validated with orthogonal assays (e.g., patch-clamp for ion channel effects) .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Q. How to establish structure-activity relationships (SAR) for derivatives?
- Core modifications : Introduce substituents at the indole 3-position (e.g., methyl, allyl) to assess steric effects on SYK binding .
- Pharmacophore mapping : Compare electrostatic potentials (DFT calculations) of sulfonamide derivatives to identify critical hydrogen-bond acceptors .
- Biological screening : Test analogs in high-throughput kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
Q. What strategies mitigate stability issues during long-term storage?
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at −20°C under inert atmosphere (argon) .
- Hydrolytic sensitivity : Lyophilize and pack with desiccants (e.g., silica gel) to prevent sulfonamide hydrolysis .
- Light sensitivity : Use amber vials to protect against UV-induced degradation of the indole moiety .
Q. How to design novel derivatives using fragment-based approaches?
- Synthon libraries : Combine 3-methylbenzenesulfonamide with indole-based fragments (e.g., 5-aminoindole ) via Suzuki coupling .
- Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance solubility .
- Crystallographic docking : Use AutoDock Vina to predict binding poses in SYK’s ATP-binding pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
